molecular formula C17H22N6OS B2695485 N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 1036155-55-1

N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide

Cat. No. B2695485
CAS RN: 1036155-55-1
M. Wt: 358.46
InChI Key: GOCXCXCDFYYTPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C17H22N6OS and its molecular weight is 358.46. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized as a key intermediate in the synthesis of heterocycles incorporating the sulfamoyl moiety, leading to the development of new compounds with promising antibacterial and antifungal activities. Such compounds are derived from versatile cyanoacetamides, which due to their bifunctional nature, can undergo reactions to form a variety of heterocycles (Darwish, Atia, & Farag, 2014).

Application in Developing Antimicrobial Agents

  • Research has demonstrated the utility of cyanoacetamide derivatives in synthesizing new thiazolidinone, thiazoline, and thiophene derivatives with significant antimicrobial properties. This synthesis pathway underscores the chemical flexibility and potential of such compounds in medicinal chemistry (Gouda, Berghot, Shoeib, & Khalil, 2010).

Exploration in Antiviral Research

  • The compound's derivatives have also been evaluated for their antiviral activities, particularly against the H1N1 subtype of influenza A virus, showcasing the broader spectrum of potential therapeutic applications (Ostrovskii et al., 2021).

Pharmacological Evaluation

  • In the realm of pharmacology, derivatives of this compound have been synthesized and assessed for their potential as glutaminase inhibitors, providing insights into novel therapeutic strategies for cancer treatment (Shukla et al., 2012).

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6OS/c1-11(2)17(5,10-18)19-15(24)9-25-16-20-21-22-23(16)14-7-6-12(3)13(4)8-14/h6-8,11H,9H2,1-5H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOCXCXCDFYYTPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC(C)(C#N)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide

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